molecular formula C11H23N3 B1603890 1-Methyl-4-(piperidin-4-ylmethyl)piperazine CAS No. 735262-46-1

1-Methyl-4-(piperidin-4-ylmethyl)piperazine

Cat. No. B1603890
M. Wt: 197.32 g/mol
InChI Key: MIRBDUREIHMEMK-UHFFFAOYSA-N
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Description

“1-Methyl-4-(piperidin-4-ylmethyl)piperazine” is a chemical compound with the molecular formula C11H23N3 . It is used both as a reagent and building block in several synthetic applications .


Synthesis Analysis

While specific synthesis methods for “1-Methyl-4-(piperidin-4-ylmethyl)piperazine” were not found in the search results, piperazine compounds are generally synthesized through various methods, including condensation reactions .


Molecular Structure Analysis

The molecular structure of “1-Methyl-4-(piperidin-4-ylmethyl)piperazine” consists of a piperazine ring with a methyl group and a piperidinylmethyl group attached . The InChI code for this compound is 1S/C11H23N3/c1-13-6-2-11(3-7-13)10-14-8-4-12-5-9-14/h11-12H,2-10H2,1H3 .


Chemical Reactions Analysis

“1-Methyl-4-(piperidin-4-ylmethyl)piperazine” is used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents . It also serves as an excellent catalyst for many condensation reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 197.32 . It is a solid at room temperature . The predicted boiling point is 273.9±8.0 °C, and the predicted density is 0.964±0.06 g/cm3 .

Scientific Research Applications

Biological Evaluation and Docking Analysis

1-Methyl-4-(piperidin-4-ylmethyl)piperazine and related compounds have been synthesized and evaluated for their biological activity. For instance, one study focused on the synthesis of substituted piperidines and (2-methoxyphenyl)piperazines, starting from key intermediates including 1-Methyl-4-(piperidin-4-ylmethyl)piperazine. These compounds were evaluated for their affinity to dopamine D2 receptors, and docking analysis was performed to establish structure-to-activity relationships (Penjisevic et al., 2016).

Antitumor Activity and DNA Affinity

In the context of antitumor research, certain analogs of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine have been synthesized and evaluated for their DNA affinity and antitumor activity. This research contributes to the understanding of how these compounds could potentially be used in cancer treatment (Al-Soud & Al-Masoudi, 2004).

Synthesis and Medicinal Chemistry

The compound has also been involved in the synthesis of novel compounds for medicinal chemistry applications. For example, novel 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole was synthesized using a simple and efficient process, where derivatives of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine played a crucial role (Balaraju et al., 2019).

Metabolism in Drug Development

The metabolism of drugs similar to 1-Methyl-4-(piperidin-4-ylmethyl)piperazine has been studied to understand their metabolic pathways in humans. For instance, a study on Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, involved understanding its metabolites, including compounds related to 1-Methyl-4-(piperidin-4-ylmethyl)piperazine, in chronic myelogenous leukemia patients (Gong et al., 2010).

CGRP Receptor Inhibition

Research has also been conducted on the development of CGRP receptor antagonists using derivatives of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine. These compounds have shown potential in treating conditions like migraines (Cann et al., 2012).

Safety And Hazards

The compound is classified as a skin irritant (Category 2), causes serious eye damage (Category 1), and may cause respiratory system toxicity (Category 3) . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1-methyl-4-(piperidin-4-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-6-8-14(9-7-13)10-11-2-4-12-5-3-11/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRBDUREIHMEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633571
Record name 1-Methyl-4-[(piperidin-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(piperidin-4-ylmethyl)piperazine

CAS RN

735262-46-1
Record name 1-Methyl-4-[(piperidin-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-(piperidin-4-ylmethyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Elkis, M Cohen, E Yaffe, S Satmary-Tusk… - Nature …, 2017 - nature.com
Disruption of the reprogrammed energy management system of malignant cells is a prioritized goal of targeted cancer therapy. Two regulators of this system are the Fer kinase, and its …
Number of citations: 16 www.nature.com

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